

2-Isopropyl-4-nitrophenol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Isopropyl-4-nitrophenol**

Cat. No.: **B1580564**

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An In-depth Technical Guide to **2-Isopropyl-4-nitrophenol**

Abstract

This technical guide provides a comprehensive overview of **2-Isopropyl-4-nitrophenol** (CAS No: 60515-72-2), a substituted nitrophenol of interest to researchers in synthetic chemistry and drug discovery. The document delineates its core physicochemical properties, proposes a detailed protocol for its synthesis via nitration of 2-isopropylphenol, and outlines standard characterization techniques. Furthermore, it discusses the compound's chemical reactivity, essential safety and handling protocols, and explores its potential applications based on the known bioactivities of related nitrophenolic structures. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the study and application of substituted aromatic compounds.

Core Compound Identification and Properties

2-Isopropyl-4-nitrophenol is an aromatic organic compound characterized by a phenol ring substituted with an isopropyl group at position 2 and a nitro group at position 4.

Property	Value	Source(s)
CAS Number	60515-72-2	[1] [2] [3]
Molecular Formula	C ₉ H ₁₁ NO ₃	[1] [3] [4]
Molecular Weight	181.19 g/mol	[1] [2] [3] [4] [5]
IUPAC Name	4-nitro-2-propan-2-ylphenol	[6] [7]
Synonyms	4-nitro-2-isopropylphenol	
Physical Form	Solid (predicted)	
pKa (Predicted)	7.62 ± 0.22	[4] [8]
Topological Polar Surface Area	66.05 Å ²	[4] [9]
XLogP3	2.4	[5] [6]

Synthesis Protocol: Nitration of 2-Isopropylphenol

The synthesis of **2-Isopropyl-4-nitrophenol** can be effectively achieved through the electrophilic nitration of its precursor, 2-isopropylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the isopropyl group is a weakly activating, ortho-, para-director. Due to steric hindrance from the bulky isopropyl group at the adjacent ortho position (position 6), the nitration is expected to proceed with high regioselectivity to the para position (position 4), which is sterically accessible and electronically activated.

This protocol is adapted from established methods for the nitration of phenols.

Materials and Reagents

- 2-Isopropylphenol
- Glacial Acetic Acid
- Nitric Acid (70%)
- Ice

- Distilled Water
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ethyl Acetate
- Hexane

Step-by-Step Experimental Procedure

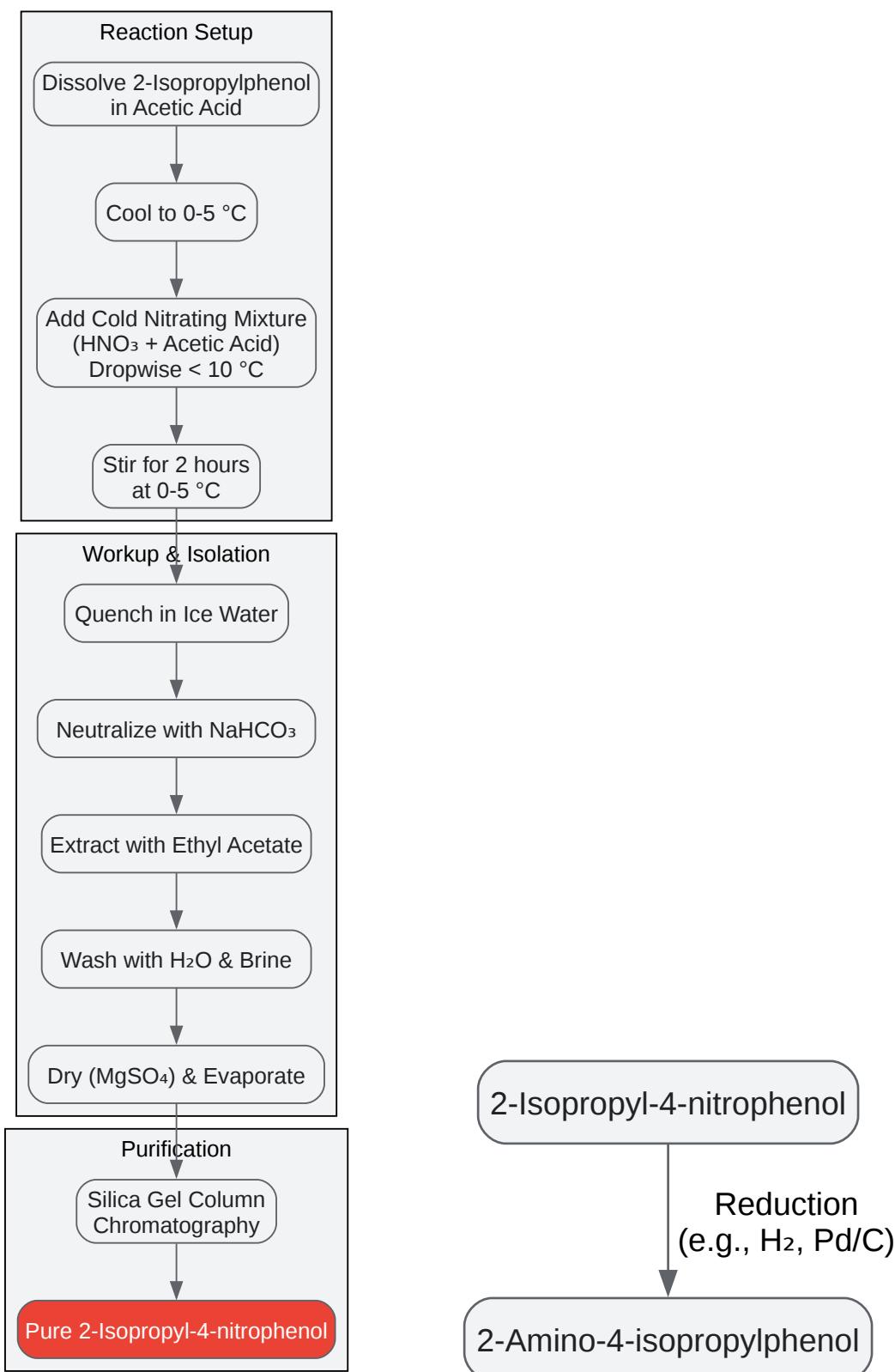
- Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of 2-isopropylphenol in 50 mL of glacial acetic acid.
- Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C while stirring continuously.
- Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 6 mL of 70% nitric acid to 10 mL of glacial acetic acid. Cool this mixture in the ice bath.
- Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred 2-isopropylphenol solution over approximately 30 minutes. Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent over-nitration or side reactions. The temperature of the reaction mixture must be maintained below 10 °C.
- Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours to ensure the reaction proceeds to completion.
- Quenching: Slowly pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. A precipitate of the crude product is expected to form.
- Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until effervescence ceases. This step removes residual acid.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL).

- **Washing:** Combine the organic layers and wash with distilled water (2 x 50 mL) followed by brine (1 x 50 mL) to remove water-soluble impurities.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **2-Isopropyl-4-nitrophenol**.

Purification

The crude product can be purified by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient as the eluent.^[2] Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to isolate the pure product.

Synthesis Workflow Diagram

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- To cite this document: BenchChem. [2-Isopropyl-4-nitrophenol CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1580564#2-isopropyl-4-nitrophenol-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1580564#2-isopropyl-4-nitrophenol-cas-number-and-molecular-weight)

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